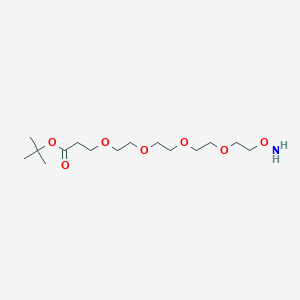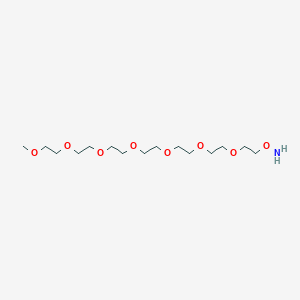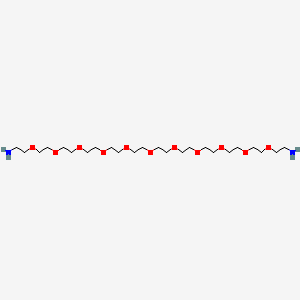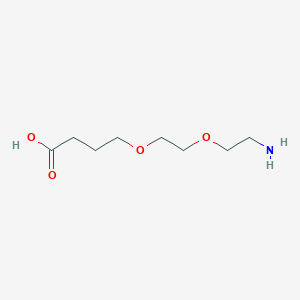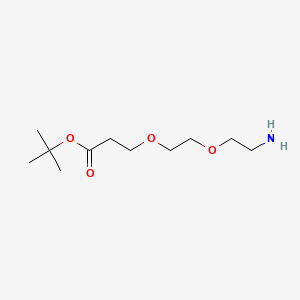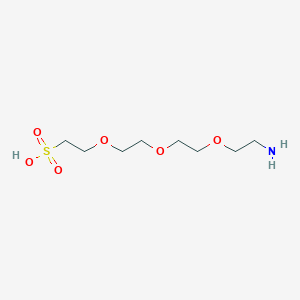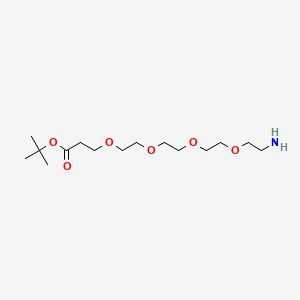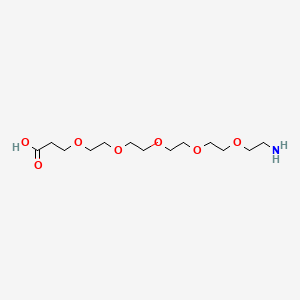
AP20187
Descripción general
Descripción
The B/B Homodimerizer, also known as AP20187, is a cell-permeable ligand used to dimerize FK506-binding protein (FKBP) fusion proteins . This molecule initiates biological signaling cascades and gene expression or disrupts protein-protein interactions . It is a synthetic, membrane-permeant ligand that induces homodimerization of proteins fused to the DmrB dimerization domain .
Molecular Structure Analysis
The molecular weight of B/B Homodimerizer is 1482.8 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
The B/B Homodimerizer is used to induce homodimerization of proteins containing the DmrB domain . When added to live cells expressing a DmrB-tagged protein, it induces protein-protein interactions .Physical And Chemical Properties Analysis
The B/B Homodimerizer is a clear, colorless liquid . It is a membrane-permeant ligand . Unfortunately, detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Inyección intraperitoneal en ratones
AP20187 se utiliza para la inyección intraperitoneal (IP) o intravenosa (IV) en ratones {svg_1}. Una dosis de 0,5 a 10 mg/kg de B/B Homodimerizer administrada por inyección IP en ratones produce la máxima respuesta biológica, mientras que una dosis 100 veces menor produce poca o ninguna respuesta {svg_2}. La dosis que produce la respuesta máxima depende en parte de la aplicación específica {svg_3}.
Regulación de la proliferación de células trasplantadas
El gen de la caspasa-9 inducible (iC9), un gen suicida genéticamente diseñado derivado de la caspasa-9 humana, induce rápidamente la apoptosis celular en presencia de inductores de la apoptosis, como this compound {svg_4}. Esta combinación del gen iC9 y this compound se utiliza para lograr una regulación rápida de la proliferación de células trasplantadas {svg_5}.
Uso en terapias celulares
La regulación de la proliferación y la función de las células trasplantadas es importante para lograr terapias celulares seguras {svg_6}. El uso combinado del gen iC9 y this compound es eficaz para regular rápidamente la proliferación de células trasplantadas {svg_7}.
Aplicaciones in vivo
Muchas aplicaciones in vitro para la dimerización inducida por productos químicos (CID) han progresado en animales transgénicos {svg_8}. El B/B Homodimerizer (this compound) ha sido el más utilizado in vivo, y normalmente los investigadores han utilizado dosis de 0,5 a 10 mg por kg para cada inyección {svg_9}.
Mecanismo De Acción
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Safety and Hazards
The B/B Homodimerizer is classified as a Category 1A Carcinogen and a Category 2 Flammable Liquid . It is recommended to use personal protection equipment when handling this chemical . It is also advised to use explosion-proof electrical/ventilating/lighting equipment and to take action to prevent static discharges .
Direcciones Futuras
The B/B Homodimerizer has been used in over 2,000 research groups, with over 400 scientific publications to date . It has been used for functional studies of receptor and non-receptor tyrosine kinases, receptor and non-receptor serine/threonine kinases, non-kinase receptors, signaling proteases, adaptor proteins, cell adhesion and rolling, DNA looping, activation of recombinase, RNA splicing, protein splicing, and glycosylation . This suggests that the B/B Homodimerizer will continue to be a valuable tool in various areas of biological research.
Propiedades
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H107N5O20/c1-15-61(57-43-71(98-9)77(102-13)72(44-57)99-10)79(90)86-37-19-17-27-63(86)81(92)106-65(33-29-52-31-35-67(94-5)69(39-52)96-7)55-23-21-25-59(41-55)104-50-75(88)83-47-54(49-85(3)4)48-84-76(89)51-105-60-26-22-24-56(42-60)66(34-30-53-32-36-68(95-6)70(40-53)97-8)107-82(93)64-28-18-20-38-87(64)80(91)62(16-2)58-45-73(100-11)78(103-14)74(46-58)101-12/h21-26,31-32,35-36,39-46,54,61-66H,15-20,27-30,33-34,37-38,47-51H2,1-14H3,(H,83,88)(H,84,89)/t61-,62-,63-,64-,65+,66+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBGUMKAXUXKGI-BPNHAYRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H107N5O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101098203 | |
| Record name | 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101098203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1482.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
195514-80-8 | |
| Record name | 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195514-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AP 20187 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195514808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101098203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary mechanism of action of AP20187?
A1: this compound exerts its effects by binding to and inducing the dimerization of proteins containing a modified FK506 binding protein (FKBP) domain, specifically the Fv2E variant. [, , , ] This dimerization can activate downstream signaling pathways depending on the protein fused to the FKBP domain.
Q2: What are some examples of proteins that have been successfully targeted by this compound for dimerization?
A2: Researchers have fused the FKBP domain to a variety of proteins, including: * Receptor tyrosine kinases: Including fibroblast growth factor receptor 1 (FGFR1), [, ] the thrombopoietin receptor (Mpl), [, ] and the insulin receptor. [] * Cytokine receptors: Such as the interleukin-6 receptor (gp130) [] and kinase insert domain-containing receptor (KDR). [] * Other signaling proteins: Like the Ste20-like kinase (SLK) [] and the E2-conjugating enzyme Cdc34. []
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the exact molecular formula and weight are not consistently reported in the provided research papers.
Q4: Is there any spectroscopic data available for this compound?
A4: The provided papers do not contain specific spectroscopic data for this compound.
Q5: Has this compound been used successfully in in vivo studies?
A6: Yes, this compound has demonstrated efficacy in several animal models, including mice and Xenopus laevis . [, , , , , , , , ]
Q6: Are there concerns regarding the stability of this compound under physiological conditions?
A6: While the provided papers don't directly address stability issues, the successful use of this compound in in vivo models suggests adequate stability for those experimental setups.
Q7: Does this compound possess any inherent catalytic activity?
A8: No, this compound itself does not possess catalytic properties. Its function relies solely on its ability to induce dimerization of target proteins. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




